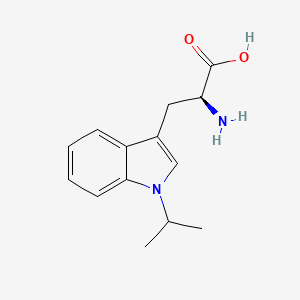
1-Isopropyltryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyltryptophan is a synthetic derivative of the essential amino acid tryptophan. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is particularly noted for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.
Métodos De Preparación
1-Isopropyltryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan. The process typically includes the following steps:
Starting Material: Tryptophan.
Alkylation: The tryptophan is subjected to alkylation using isopropyl halides under basic conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-Isopropyltryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Isopropyltryptophan has several scientific research applications:
Chemistry: It is used as a tool compound to study the activity of indoleamine 2,3-dioxygenase (IDO) enzymes.
Biology: It is employed in studies related to tryptophan metabolism and its role in cellular processes.
Mecanismo De Acción
1-Isopropyltryptophan exerts its effects primarily by inhibiting the activity of indoleamine 2,3-dioxygenase (IDO). This enzyme catalyzes the first step in the kynurenine pathway of tryptophan degradation. By inhibiting IDO, this compound prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses and potentially reducing tumor growth .
Comparación Con Compuestos Similares
1-Isopropyltryptophan is part of a family of 1-alkyltryptophan analogs, which include:
1-Ethyltryptophan: Similar in structure but with an ethyl group instead of an isopropyl group.
1-Propyltryptophan: Contains a propyl group.
1-Butyltryptophan: Contains a butyl group.
Compared to these analogs, this compound is unique in its specific inhibitory effects on IDO and its potential antitumor properties .
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1-propan-2-ylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)16-8-10(7-12(15)14(17)18)11-5-3-4-6-13(11)16/h3-6,8-9,12H,7,15H2,1-2H3,(H,17,18)/t12-/m0/s1 |
Clave InChI |
YAQRKENUISHWOB-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
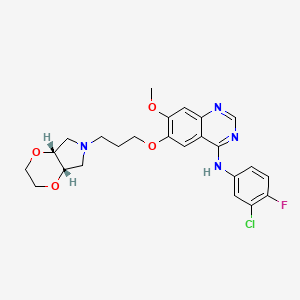
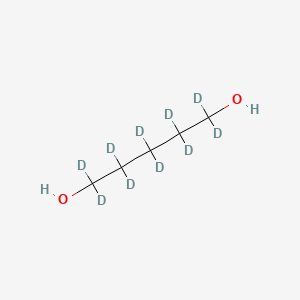
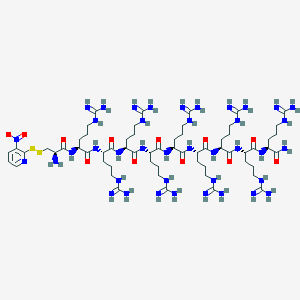
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
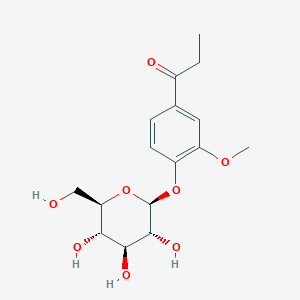
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
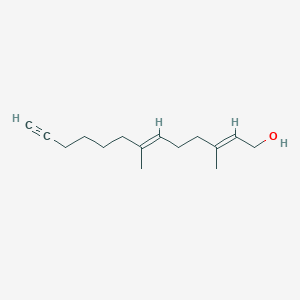
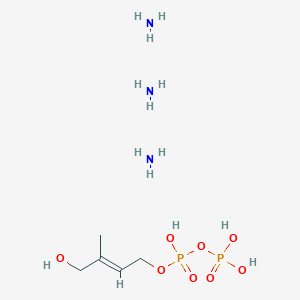
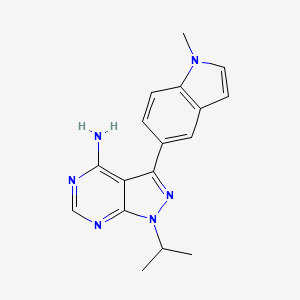
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
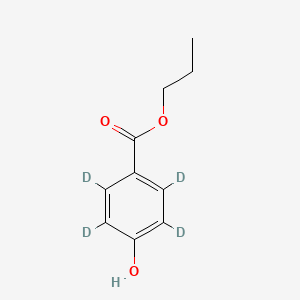
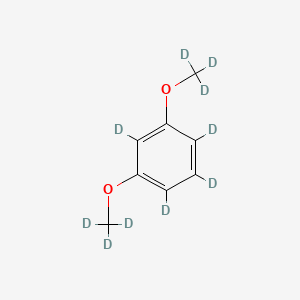
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
